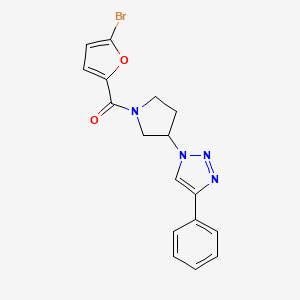

![molecular formula C13H24N2O2 B2526652 外消旋-3-氨基-9-叔丁氧羰基-9-氮杂双环[3.3.1]壬烷 CAS No. 1887167-87-4](/img/structure/B2526652.png)

外消旋-3-氨基-9-叔丁氧羰基-9-氮杂双环[3.3.1]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a compound that falls within the category of azabicycloalkane amino acids, which are considered as rigid dipeptide mimetics. These compounds are significant in the field of peptide-based drug discovery as they serve as useful tools for structure-activity relationship studies. The azabicyclo[3.3.1]nonane system, in particular, has been the subject of various synthetic efforts due to its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported in the literature. For instance, an efficient synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane diastereomers has been achieved starting from methyl N-Boc-pyroglutamate. This process involves cleavage with vinylmagnesium bromide, Michael addition, and hydrogenolysis to yield the fused ring system, followed by deprotection and Fmoc-protection for use in solid-phase synthesis . Additionally, the stereocontrolled synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester has been accomplished from pyroglutamic esters, demonstrating the accessibility of these compounds in gram quantities .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonane derivatives has been explored through X-ray crystallography. For example, 9-benzoyl-3α-bromo-2β-hydroxy-9-azabicyclo[3.3.1]nonane exhibits a boat-chair conformation, which is a deviation from the typical flattened twin-chair conformations seen in simple bicyclo[3.3.1]nonanes. The crystal structure analysis provides detailed dimensions of the molecule, offering insights into the conformational preferences of these systems .

Chemical Reactions Analysis

Azabicyclo[3.3.1]nonane derivatives participate in various chemical reactions. A notable example is the aminoboration of isocyanates using B-amino-9-borabicyclo[3.3.1]nonane derivatives. This reaction proceeds rapidly and quantitatively, leading to the formation of N, N'-disubstituted-N-(phenylamido)-ureas after hydrolysis. The high yield and purity of the products, along with a proposed mechanism, highlight the reactivity of these compounds . Furthermore, a multicomponent cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals has been developed to synthesize functionalized 9-azabicyclo[3.3.1]nonane derivatives. This protocol underscores the complexity and selectivity of reactions involving azabicyclo[3.3.1]nonane systems .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane, the studies on related compounds offer some insights. The synthesis and structural analyses suggest that these compounds are stable under various reaction conditions and can be manipulated through different synthetic routes. The reactivity with isocyanates and the ability to undergo cascade reactions further indicate that azabicyclo[3.3.1]nonane derivatives have unique chemical properties that can be exploited in synthetic chemistry and drug design.

科学研究应用

合成与肽模拟物

- 受限肽模拟物的合成:氮杂双环烷氨基酸,包括外消旋-3-氨基-9-叔丁氧羰基-9-氮杂双环[3.3.1]壬烷的变体,已被合成作为刚性二肽模拟物。这些化合物是基于肽的药物发现中的有价值的工具,特别是在构建诸如9-叔丁氧羰基-2-氧代-3-(N-叔丁氧羰基氨基)-1-氮杂双环[4.3.0]壬烷的非对映异构体中(Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

药物发现与受体活性

- 在 α7 烟碱型乙酰胆碱受体测定中的活性:某些与外消旋-3-氨基-9-叔丁氧羰基-9-氮杂双环[3.3.1]壬烷相关的氮杂环胺衍生物已在 α7 烟碱型乙酰胆碱受体测定中显示出显着的活性。该活性是针对治疗诸如精神分裂症等疾病中的认知缺陷的研究的一部分(Walker, Acker, Jacobsen, & Wishka, 2008).

化学合成与结构

- 氨基酸的不对称合成:据报道使用外消旋和内消旋降冰片烯氨基酸作为构建模块合成非对映异构氨基酸。这些氨基酸包括外消旋-3-氨基-9-叔丁氧羰基-9-氮杂双环[3.3.1]壬烷的变体,其特征在于它们的受限结构和α,α-二取代(Caputo, Cattaneo, Clerici, Gelmi, & Pellegrino, 2006).

分析化学

- 高效液相色谱 (HPLC) 方法开发:已进行研究以开发用于分离相关氮杂双环化合物的内外消旋异构体的准确 HPLC 方法。这些方法对于定量测定药物制剂中的这些异构体至关重要(Krishna, Babu, Rao, & Rao, 2009).

安全和危害

作用机制

Target of Action

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a key intermediate in the development of a variety of drugs for central nervous system diseases . .

Mode of Action

The exact mode of action of Exo-3-amino-9-boc-9-azabicyclo[33As a precursor in drug synthesis, it likely undergoes further chemical reactions to form the active compound that interacts with its targets .

Biochemical Pathways

The specific biochemical pathways affected by Exo-3-amino-9-boc-9-azabicyclo[33Given its role in the synthesis of drugs for central nervous system diseases, it may be involved in pathways related to neurotransmission or neuroprotection .

Result of Action

The molecular and cellular effects of Exo-3-amino-9-boc-9-azabicyclo[33As a precursor in drug synthesis, its effects would likely depend on the final active compound and its interaction with its targets .

属性

IUPAC Name |

tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEPNZWEHKIHOM-FGWVZKOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)

![5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B2526578.png)

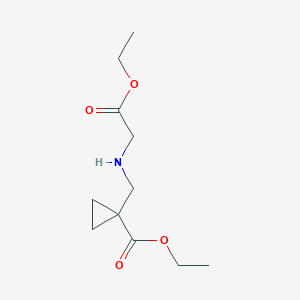

![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)

![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)

![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)

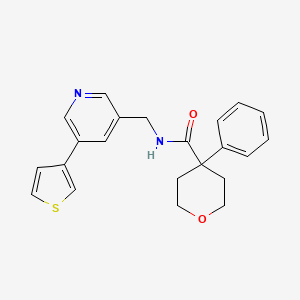

![N-cyclopentyl-4-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2526583.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)

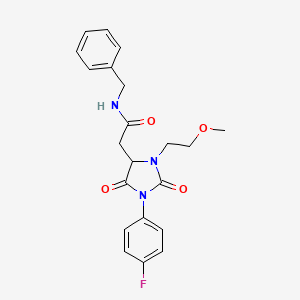

![N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2526592.png)